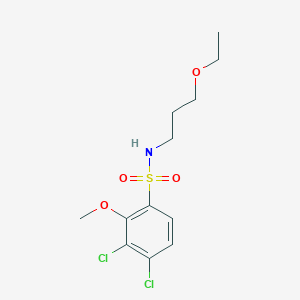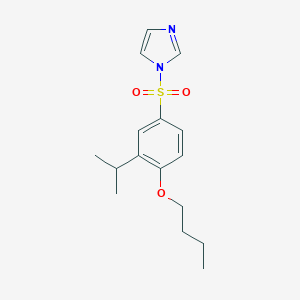
1-(4-Butoxy-3-methylbenzenesulfonyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butoxy-3-methylbenzenesulfonyl)azepane is a chemical compound that belongs to the family of azepanes. It is also known as BMBAS and has a molecular formula of C16H25NO3S. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The exact mechanism of action of 1-(4-Butoxy-3-methylbenzenesulfonyl)azepane is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to certain receptors in the body, such as the mu opioid receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory and painful conditions. It has also been shown to have insecticidal properties, which make it a potential candidate for use in agriculture. Additionally, it has been shown to have the ability to form micelles in aqueous solutions, which make it a potential candidate for use as a drug delivery system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Butoxy-3-methylbenzenesulfonyl)azepane in lab experiments is its ability to form micelles in aqueous solutions, which makes it a potential candidate for use as a drug delivery system. Another advantage is its insecticidal properties, which make it a potential candidate for use in agriculture. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 1-(4-Butoxy-3-methylbenzenesulfonyl)azepane. One direction is to further investigate its anti-inflammatory and analgesic properties for potential use in the treatment of various inflammatory and painful conditions. Another direction is to investigate its insecticidal properties for potential use in agriculture. Additionally, further research can be done on its ability to form micelles in aqueous solutions for potential use as a drug delivery system. Finally, research can be done on the synthesis of polymers and surfactants using this compound.
Méthodes De Synthèse
The synthesis of 1-(4-Butoxy-3-methylbenzenesulfonyl)azepane involves the reaction of 4-butoxy-3-methylbenzenesulfonyl chloride with azepane in the presence of a base such as triethylamine. The reaction takes place at room temperature and the yield of the product is around 80%. The purity of the product can be improved by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
1-(4-Butoxy-3-methylbenzenesulfonyl)azepane has potential applications in various fields of research. In the field of medicine, it has been studied for its anti-inflammatory and analgesic properties. It has also been investigated for its potential use as a drug delivery system due to its ability to form micelles in aqueous solutions. In the field of agriculture, it has been studied for its insecticidal properties against various pests. In the field of material science, it has been investigated for its potential use in the synthesis of polymers and surfactants.
Propriétés
Formule moléculaire |
C17H27NO3S |
|---|---|
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
1-(4-butoxy-3-methylphenyl)sulfonylazepane |
InChI |
InChI=1S/C17H27NO3S/c1-3-4-13-21-17-10-9-16(14-15(17)2)22(19,20)18-11-7-5-6-8-12-18/h9-10,14H,3-8,11-13H2,1-2H3 |
Clé InChI |
VZPRCWGVPGJZIA-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)












![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)